molecular formula C10H13N5O2 B1332557 7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 135574-30-0

7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B1332557
CAS RN: 135574-30-0
M. Wt: 235.24 g/mol
InChI Key: QIKXOTWWYHNILL-UHFFFAOYSA-N
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Description

The compound 7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of 1,3-dimethyl-3,7-dihydropurine-2,6-dione, which is a purine-based structure. Purine derivatives are known for their diverse biological activities, including cardiovascular and neurological effects. The specific compound is structurally related to those studied in the provided papers, which explore the cardiovascular activity and serotonin receptor affinity of similar purine derivatives .

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents at the 7 and 8 positions of the purine moiety. In the first paper, a series of 8-alkylamino derivatives with a 7-(2-hydroxy-3-aminopropyl) group were synthesized . The second paper discusses the synthesis of 7-arylpiperazynylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives of 8-amino-1,3-dimethylpurine dione . Although the exact synthesis of 7-Allyl-8-amino-1,3-dimethylpurine dione is not detailed, similar synthetic routes could be inferred, involving the alkylation of the purine core and subsequent functionalization at the relevant positions.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. The presence of an 8-amino group and a 7-allyl group suggests potential sites for further modification or interaction with biological targets. The structure-activity relationship (SAR) studies in the papers indicate that modifications at these positions can significantly influence the compound's affinity for various receptors and its pharmacological profile .

Chemical Reactions Analysis

The chemical reactions involving purine derivatives typically include substitutions at the 7 and 8 positions. The papers suggest that the introduction of different substituents can lead to compounds with varying affinities for adrenoreceptors and serotonin receptors . The allyl group at the 7 position in the compound of interest could potentially undergo further reactions, such as oxidation or coupling reactions, which might alter its biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Allyl-8-amino-1,3-dimethylpurine dione are not provided, the papers give insights into the properties of similar compounds. These properties are likely to include solubility in organic solvents, stability under physiological conditions, and the ability to cross biological membranes, which are important for their pharmacological effects . The presence of an amino group could also influence the compound's basicity, affecting its interaction with biological targets.

Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Activity

7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivatives have been studied for their affinity towards serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7. These compounds are recognized for their potential in exhibiting psychotropic activities, including anxiolytic and antidepressant effects. In particular, derivatives of this compound have demonstrated mixed ligand properties for these serotonin receptors, showing promise as candidates for psychotropic medication. Notably, certain derivatives of this compound have demonstrated significant antidepressant-like and anxiolytic-like activities in in vivo models (Chłoń-Rzepa et al., 2013).

Photochemistry and Derivative Synthesis

The compound has been utilized in photochemistry to generate novel derivatives, showcasing its versatility as a chemical precursor. The conditions that favor singlet excited states have been leveraged to synthesize unique derivatives, displaying the compound's utility in chemical reactions sensitive to energy states (Han et al., 2008).

Structural Studies and Crystallography

Structural studies have revealed interesting aspects of this compound derivatives. For instance, specific derivatives have been linked by hydrogen bonds to form dimers and further linked by additional hydrogen bonds to establish a three-dimensional network, shedding light on the intermolecular interactions and structural stability of these compounds (Chen et al., 2007).

Applications in Synthesis Protocols

Derivatives of the compound have been instrumental in various synthesis protocols. They have been involved in the synthesis of xanthine derivatives and have demonstrated the adaptability in reactions, indicating their potential role in the development of new pharmaceuticals or chemical compounds (Khaliullin et al., 2010).

Future Directions

While specific future directions for “7-Allyl-8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” are not available in the current data, purine derivatives are a focus of ongoing research due to their wide range of biological activities . They have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals .

properties

IUPAC Name

8-amino-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-4-5-15-6-7(12-9(15)11)13(2)10(17)14(3)8(6)16/h4H,1,5H2,2-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKXOTWWYHNILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354982
Record name BAS 02080951
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135574-30-0
Record name BAS 02080951
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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